N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indazole-3-carboxamide
Description
N-{3-[2-(4-Methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indazole-3-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core linked to a 1-methylindazole moiety via a carboxamide bridge. The indazole ring’s 1-methyl substituent may enhance metabolic stability compared to unmethylated analogs.
Properties
Molecular Formula |
C20H20N6O2 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-1-methylindazole-3-carboxamide |
InChI |
InChI=1S/C20H20N6O2/c1-26-16-6-4-3-5-15(16)18(25-26)19(27)22-20-21-17(23-24-20)12-9-13-7-10-14(28-2)11-8-13/h3-8,10-11H,9,12H2,1-2H3,(H2,21,22,23,24,27) |
InChI Key |
RKVHHXLILDQFQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3=NNC(=N3)CCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Indazole Core Formation
The indazole moiety is synthesized via cyclization of o-substituted anilines. A representative route involves:
-
N-methylation : Treatment of 1H-indazole-3-carboxylic acid with methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C for 12 hours.
-
Carboxamide activation : Conversion to the acid chloride using thionyl chloride, followed by reaction with ammonium hydroxide to yield 1-methyl-1H-indazole-3-carboxamide.
Triazole Ring Construction
The 1,2,4-triazole ring is formed via cyclocondensation. One method employs:
-
Hydrazine and nitrile intermediates : Reaction of 2-(4-methoxyphenyl)acetonitrile with hydrazine hydrate at reflux to form 3-amino-5-(4-methoxyphenyl)-1H-1,2,4-triazole.
-
Coupling to indazole : Activation of the indazole carboxamide as a mixed anhydride (using ethyl chloroformate) enables nucleophilic attack by the triazole amine, yielding the final product.
Catalytic Systems and Reaction Optimization
Transition Metal Catalysts
Copper and ruthenium catalysts enhance cyclization and coupling efficiency:
Organocatalytic Approaches
-
Eosin Y with blue LED irradiation : Enables oxidative coupling under mild conditions (room temperature, 24–36 hours) via singlet oxygen generation, achieving 87% yield.
-
Camphorsulfonic acid (CSA) : Promotes acid-catalyzed amide bond formation in aqueous ethanol (88% yield, 1 hour).
Purification and Characterization
Crude products are purified via:
-
Column chromatography : Silica gel with hexane/ethyl acetate gradients (4:1 to 6:1).
-
Recrystallization : Ethanol or toluene yields crystalline material suitable for X-ray diffraction.
Key characterization data :
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, indazole-H), 7.89 (d, J = 8.6 Hz, 2H, methoxyphenyl-H), 3.84 (s, 3H, OCH₃).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Structure and Stability
The compound features a triazole ring which is crucial for its biological activity. The presence of the methoxyphenyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake.
Anticancer Activity
N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indazole-3-carboxamide has demonstrated promising anticancer properties. Studies have shown that compounds with similar structures can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth.
Case Study: FLT3 Inhibition
A related compound exhibited strong inhibition of FLT3 kinase activity with an IC50 value of 7.89 nM, leading to apoptosis in MV4-11 cells, which are characterized by FLT3 mutations. The structural modifications in the triazole and indazole moieties appear to enhance this inhibitory effect .
Antifungal Activity
Research indicates that triazole derivatives are effective antifungal agents. The compound's ability to disrupt fungal cell membrane integrity makes it a candidate for treating infections caused by resistant strains.
Case Study: Antifungal Efficacy
In vitro studies have revealed that triazole derivatives can exhibit significant antifungal activity against Candida species and Aspergillus species, with minimum inhibitory concentrations (MICs) comparable to established antifungal drugs .
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The ability to modulate neuroinflammation and oxidative stress markers positions it as a candidate for further exploration in neuropharmacology.
Case Study: Neuroprotection
In animal models, compounds with similar triazole structures have been shown to reduce amyloid-beta accumulation and improve cognitive function, indicating a possible therapeutic pathway for Alzheimer's disease .
Summary of Applications
Mechanism of Action
The mechanism of action of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit the activity of glucosyltransferases, enzymes involved in the synthesis of extracellular polysaccharides in bacteria such as Streptococcus mutans . This inhibition disrupts biofilm formation and reduces the virulence of the bacteria .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds, derived from the provided evidence, serve as structural and functional analogs for comparison:
Structural Analogues
2.1.1 N-{3-[5-(Methoxymethyl)-4H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide (CAS: 1401590-98-4)
- Molecular Formula : C₁₈H₁₆N₆O₂
- Molecular Weight : 348.4 g/mol
- Key Differences: The triazole ring is substituted with a methoxymethyl group and linked to a phenyl ring, unlike the 4-methoxyphenylethyl chain in the target compound.
2.1.2 2-(4-Ethoxyphenyl)-N-{5-[2-Fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide
- Molecular Formula: Not explicitly stated ( describes synthesis).
- Key Differences :
Key Observations :
The 1-methyl group on the indazole may reduce metabolic degradation compared to unmethylated analogs .
Synthetic Flexibility :
- demonstrates that substituents like ethoxyphenyl and morpholine-carbonyl can be introduced via Pd/C-catalyzed reactions and acylation, suggesting similar strategies could apply to the target compound’s synthesis .
Biological Activity
N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indazole-3-carboxamide is a complex organic compound with notable biological activities. Its structure integrates a triazole ring, an indazole moiety, and a methoxyphenyl group, contributing to its pharmacological potential. The molecular formula for this compound is C21H22N6O3, with a molecular weight of 406.4 g/mol, indicating its complexity and potential for diverse interactions within biological systems.
Pharmacological Properties
Research indicates that this compound exhibits several biological activities, including:
- Antiulcer Activity : The compound has shown potential in reducing ulcer formation through its interaction with specific enzymes or receptors.
- Antimicrobial Properties : Triazole derivatives are known for their antibacterial effects. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains .
The biological activity of this compound can be attributed to its ability to bind with biological macromolecules such as proteins and nucleic acids. The lipophilicity of the compound facilitates its permeation through cellular membranes, enhancing its bioavailability and interaction with target sites.
Case Studies and Research Findings
A variety of studies have explored the biological activity of similar triazole derivatives:
- Antimalarial Activity : Related compounds have been evaluated for their antimalarial properties. For instance, modifications to the indazole structure have led to enhanced potency against Plasmodium falciparum with IC50 values as low as 0.22 μM .
- Anticancer Potential : Research has identified triazole derivatives as promising candidates in cancer therapy. A study screened a library of compounds and found that certain modifications led to significant anticancer activity against multicellular spheroids .
- Antibacterial Activity : Various triazole compounds have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects. For example, derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against resistant strains .
Quantitative Structure–Activity Relationship (QSAR) Analysis
A QSAR analysis has been performed on triazole derivatives to predict their biological activity based on structural features. Descriptors such as lipophilicity (clogP), hydrogen bond donors/acceptors (HBA/HBD), and molecular weight were computed to establish correlations between structure and activity . This approach aids in optimizing the chemical structure for improved efficacy.
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indazole-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of triazole and indazole moieties followed by coupling. Key parameters include:
- Temperature : Controlled heating (e.g., reflux at 80–120°C) to prevent side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Use of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 1h) and improves yield .
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by NMR (¹H/¹³C) and LC-MS are critical.
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer :
- X-Ray Crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) to resolve bond angles and stereochemistry .
- NMR Spectroscopy : 2D NMR (COSY, HSQC) to assign overlapping proton and carbon signals, particularly for the triazole-indazole core .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (±1 ppm accuracy) .
Q. What are common pitfalls in characterizing this compound’s purity?
- Methodological Answer :
- HPLC Analysis : Use reversed-phase C18 columns (ACN/water gradient) to detect impurities >0.1%.
- TLC Monitoring : Employ multiple solvent systems (e.g., chloroform:methanol 9:1) to track reaction progress .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvent content .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Purity Verification : Re-test batches with HPLC-MS to rule out impurities >95% .
- Dose-Response Studies : Use EC₅₀/IC₅₀ curves (logarithmic dilution series) to confirm potency thresholds .
Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities to kinases or GPCRs. Parameterize force fields (e.g., AMBER) for the methoxyphenyl group’s electrostatic interactions .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-target complexes .
- QSAR Models : Use MOE descriptors (e.g., logP, polar surface area) to correlate substituent effects with activity .
Q. How can researchers design derivatives to improve this compound’s pharmacokinetic properties?
- Methodological Answer :
- SAR Studies : Systematically modify substituents (e.g., replace 4-methoxyphenyl with halogenated analogs) and test solubility (shake-flask method) and metabolic stability (microsomal assays) .
- Prodrug Strategies : Introduce ester or carbamate groups at the carboxamide moiety to enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
